(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone
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Overview
Description
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a chemical compound that features a bromopyridine moiety and a difluoroazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Moiety: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Difluoroazetidine Ring: The difluoroazetidine ring can be synthesized through a series of reactions starting from suitable precursors such as difluoroalkylamines.
Coupling Reaction: The final step involves coupling the bromopyridine moiety with the difluoroazetidine ring using a suitable coupling agent like palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological assays to study its effects on various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The exact mechanism of action of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Iodopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of a bromopyridine moiety and a difluoroazetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrF2N2O |
---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
(3-bromopyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-2-1-3-13-7(6)8(15)14-4-9(11,12)5-14/h1-3H,4-5H2 |
InChI Key |
OURZVYXCGFHMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=N2)Br)(F)F |
Origin of Product |
United States |
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